3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione is an organic compound that belongs to the class of diketones It features a hydroxyphenyl group and two phenyl groups attached to a pentane backbone with two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by further reaction with another equivalent of benzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The diketone functionalities can be reduced to form diols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(2-oxophenyl)-1,5-diphenylpentane-1,5-dione.
Reduction: Formation of 3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-diol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyphenyl)-5-phenylpentane-1,5-dione
- 3-(2-Hydroxyphenyl)-1,5-diphenylhexane-1,5-dione
- 3-(2-Hydroxyphenyl)-1,5-diphenylbutane-1,5-dione
Uniqueness
3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
4728-00-1 |
---|---|
Molecular Formula |
C23H20O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C23H20O3/c24-21-14-8-7-13-20(21)19(15-22(25)17-9-3-1-4-10-17)16-23(26)18-11-5-2-6-12-18/h1-14,19,24H,15-16H2 |
InChI Key |
PXOFLCZXCHYSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.